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Compound of Interest

Compound Name: Methyl 5-oxazolecarboxylate

Cat. No.: B055535

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxazolecarboxylate (CAS No. 121432-12-0) is a heterocyclic compound featuring
an oxazole ring, a five-membered aromatic structure containing one nitrogen and one oxygen
atom. The presence of the methyl ester functional group makes it a valuable building block in
medicinal chemistry and materials science. Accurate structural elucidation and characterization
are critical for its application in synthesis and drug development. This guide provides an in-
depth overview of the spectroscopic properties of Methyl 5-oxazolecarboxylate, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). Detailed experimental protocols and predicted data are presented to
facilitate its identification and use in a research setting.

Compound Details:

IUPAC Name: Methyl 1,3-oxazole-5-carboxylate

Molecular Formula: CsHsNO3

Molecular Weight: 127.10 g/mol

CAS Number: 121432-12-0
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Summary of Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Methyl 5-
oxazolecarboxylate based on analyses of the parent oxazole heterocycle and related
substituted analogs[1][2][3].

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.15 Singlet (s) 1H H-2
~7.95 Singlet (s) 1H H-4

| ~3.90 | Singlet (s) | 3H | -OCHs |

Table 2: Predicted 13C NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6, ppm) Assignment
~162.0 C=0 (Ester)
~152.5 C-2
~141.0 C-5
~128.0 C-4

| ~52.5| -OCHs |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands
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Wavenumber

(cm-?) Intensity Vibration Type Functional Group
~3130 Medium C-H Stretch A-romatic (Oxazole
Ring)
~2960 Medium C-H Stretch Aliphatic (-OCHs3)
~1735 Strong C=0 Stretch Ester Carbonyl
~1590 Medium-Strong C=N Stretch Oxazole Ring
~1500 Medium C=C Stretch Oxazole Ring
~1250 Strong C-O Stretch Ester (Asymmetric)
| ~1100 | Strong | C-O Stretch | Ester (Symmetric) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation
m/z (Mass/Charge Ratio) lon Description
127 [M]+e Molecular lon
96 [M - OCHs]* Loss of a methoxy radical

[M - COOCHs]* oss of a methoxycarbonyl
- 3 n
radical

| 68 | [C3H2NO]* | Fragmentation of the oxazole ring |

Detailed Spectroscopic Analysis
'H and *C NMR Spectroscopy

The NMR spectra provide the primary evidence for the molecular structure.

e 1H NMR: The spectrum is expected to be simple, showing three singlets. The two protons on
the oxazole ring, H-2 and H-4, are not adjacent and therefore appear as sharp singlets.
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Based on the data for the parent oxazole, H-2 is the most deshielded proton due to its
position between two heteroatoms, appearing around 8.15 ppm[4]. The H-4 proton is
expected around 7.95 ppm. The three protons of the methyl ester group are chemically
equivalent and will produce a singlet further upfield, typically around 3.90 ppm.

13C NMR: The spectrum should display five distinct carbon signals. The ester carbonyl
carbon is the most deshielded, predicted to be around 162.0 ppm. The C-2 carbon of the
oxazole ring is also significantly deshielded (~152.5 ppm) due to its proximity to both oxygen
and nitrogen[1]. The C-5 carbon, being attached to the electron-withdrawing ester group, is
predicted at ~141.0 ppm. The C-4 carbon should appear around 128.0 ppm[1]. Finally, the
methyl ester carbon (-OCHs) will be the most shielded, appearing around 52.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

e C=0 Stretch: The most prominent peak will be the strong absorbance from the ester
carbonyl (C=0) stretch, expected around 1735 cm~2[2].

Oxazole Ring Stretches: The aromatic C=N and C=C stretching vibrations of the oxazole ring
will appear in the 1500-1600 cm~1 region[5].

C-O Stretches: Strong, characteristic bands for the asymmetric and symmetric C-O
stretching of the ester group will be visible in the 1100-1300 cm~* range[3].

C-H Stretches: Aromatic C-H stretching from the oxazole ring protons is expected just above
3000 cm~1, while the aliphatic C-H stretching from the methyl group will appear just below
3000 cm~1[6].

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight
and fragmentation pattern, which aids in structural confirmation.

e Molecular lon Peak: The molecular ion peak ([M]*¢) should be observed at an m/z of 127,
corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The primary fragmentation pathway is the cleavage of the ester
group. A significant peak at m/z 96 results from the loss of the methoxy radical (*OCHs).
Another key fragment at m/z 69 corresponds to the loss of the entire methoxycarbonyl
radical (*COOCHS3), leaving the charged oxazole ring[7][8]. Further fragmentation of the
oxazole ring can also occur.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-oxazolecarboxylate in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as
an internal standard.

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the
instrument to ensure optimal magnetic field homogeneity.

H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance of *3C, a larger number of scans (e.g., 1024
or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise
ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the *H NMR signals and
reference both spectra to the TMS peak at 0.00 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with
~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder. Grind the mixture
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thoroughly in an agate mortar to create a fine, homogeneous powder. Press the powder into
a thin, transparent pellet using a hydraulic press[9][10].

e Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the
spectrometer and record a background spectrum. This will be automatically subtracted from
the sample spectrum to remove interferences from atmospheric CO2 and water vapor[11].

o Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the
spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over
a range of 4000-400 cm~* with a resolution of 4 cm~1.

o Data Analysis: Analyze the resulting spectrum, which is typically plotted as percent
transmittance versus wavenumber (cm~1), to identify the characteristic absorption bands[12].

Mass Spectrometry Protocol (Electron Impact)

o Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent
like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or
a Gas Chromatography (GC) interface[13].

« lonization: In the ion source, vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV). This process, known as Electron Impact (El)
ionization, ejects an electron from the molecule to form a positively charged radical cation
(IM]*<)[14][15].

» Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-
to-charge ratio (m/z)[16][17].

o Detection: An electron multiplier detector records the abundance of ions at each m/z value.

o Data Interpretation: The resulting mass spectrum plots relative ion abundance versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Visualization of Workflows and Pathways
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Diagram of a Plausible Mass Spectrometry
Fragmentation Pathway
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Caption: Key fragmentation steps for Methyl 5-oxazolecarboxylate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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